N-(4-chlorobenzyl)-3,4-diethoxybenzamide
Description
N-(4-Chlorobenzyl)-3,4-diethoxybenzamide is a benzamide derivative characterized by a 4-chlorobenzyl group attached to a benzamide core substituted with diethoxy groups at the 3- and 4-positions of the benzene ring. The diethoxy substituents likely enhance lipophilicity compared to dimethoxy analogs, influencing bioavailability and target binding .
Properties
Molecular Formula |
C18H20ClNO3 |
|---|---|
Molecular Weight |
333.8g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3,4-diethoxybenzamide |
InChI |
InChI=1S/C18H20ClNO3/c1-3-22-16-10-7-14(11-17(16)23-4-2)18(21)20-12-13-5-8-15(19)9-6-13/h5-11H,3-4,12H2,1-2H3,(H,20,21) |
InChI Key |
NRMCIOQJRMCQHL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-(4-chlorobenzyl)-3,4-diethoxybenzamide, highlighting differences in substituents, molecular weights, synthesis yields, and observed properties:
Structural and Functional Differences
- Heterocyclic Linkers : Thiadiazole () and oxadiazole () rings introduce rigidity and electronic effects, which may influence binding to enzymatic targets (e.g., kinases or polymerases).
- Chain Modifications : The butenamide derivative () demonstrates how extended chains and acetamido groups can alter conformational stability, as evidenced by intramolecular hydrogen bonding .
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